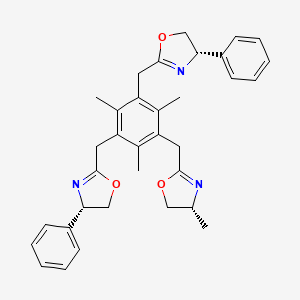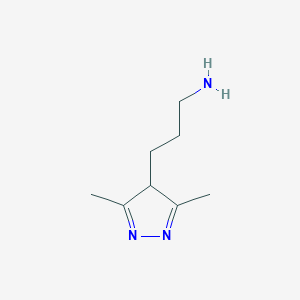
3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine is a heterocyclic compound with the molecular formula C8H15N3 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine typically involves the cyclocondensation of hydrazine derivatives with acetylacetone to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: This can involve replacing hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary, but they often involve controlled temperatures and the use of catalysts to increase reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Applications De Recherche Scientifique
3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby influencing cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
- (1,3-Dimethyl-1H-pyrazol-5-yl)(phenyl)methanone
- 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine
Uniqueness
3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Propriétés
Formule moléculaire |
C8H15N3 |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-6-8(4-3-5-9)7(2)11-10-6/h8H,3-5,9H2,1-2H3 |
Clé InChI |
QTEMQCVNLAJKNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C1CCCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)
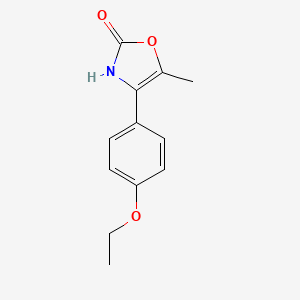

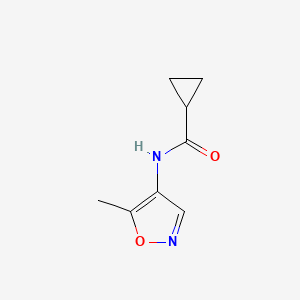
![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)
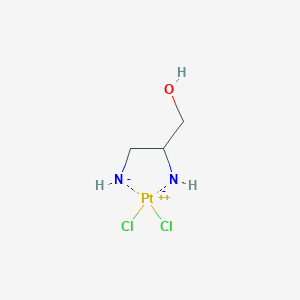
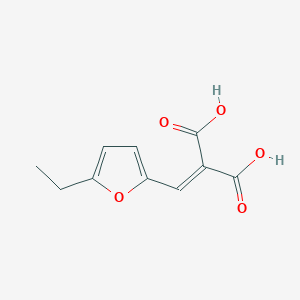
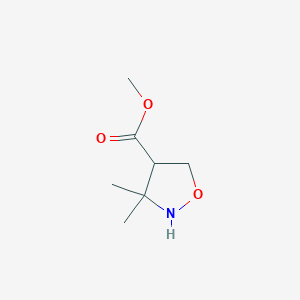
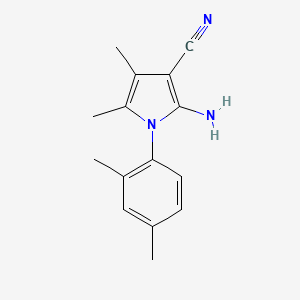
![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)
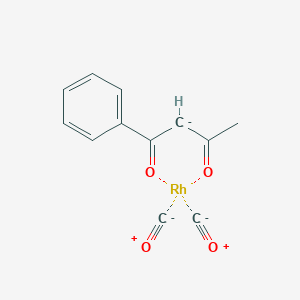
![2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole](/img/structure/B12873321.png)
